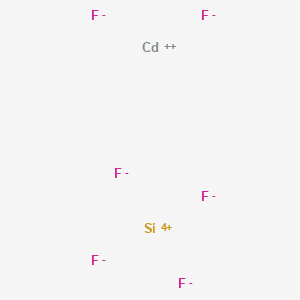

氟硅酸镉

描述

Cadmium fluorosilicate is an inorganic compound composed of cadmium, fluorine, and silicon. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is typically encountered in the form of crystalline solids and is characterized by its stability and reactivity under specific conditions.

科学研究应用

Cadmium fluorosilicate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other cadmium and silicon-based compounds. It is also utilized in studies involving the reactivity and stability of fluorosilicates.

Biology: Employed in the development of fluorescent probes for detecting cadmium ions in biological samples. These probes are valuable for studying cadmium toxicity and its effects on biological systems.

Medicine: Investigated for its potential use in medical imaging and diagnostic applications due to its fluorescent properties.

Industry: Utilized in the production of specialized glass and ceramics, where its unique properties enhance the material’s performance.

作用机制

Target of Action

Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment, and medicine .

Mode of Action

The primary pathways through which Cadmium inflicts damage include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength .

Biochemical Pathways

Cadmium toxicity is a serious health and environmental concern, necessitating vigilant monitoring and precautionary measures to safeguard human health and ecological integrity . Cadmium’s impact on signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, illustrates how its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

By detailing the absorption, distribution, metabolism, and excretion (ADME) of Cadmium, alongside its interactions with cellular components such as mitochondria and DNA, this paper highlights the extensive damage caused by Cadmium at the cellular and tissue levels . Approximately 40% of the novel new molecules (NNMs) selected for full-scale development based on their safety and efficacy data fail to reach the clinical development phase due to poor biopharmaceutical properties, which translate into poor bioavailability and undesirable pharmacokinetic properties .

Result of Action

The role of Cadmium in inducing oxidative stress—a pivotal mechanism behind its toxicity—is discussed with emphasis on how it disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Action Environment

Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Additionally, atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . These diverse anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .

生化分析

Biochemical Properties

Cadmium fluorosilicate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce oxidative stress, disrupt calcium signaling, and interfere with cellular signaling pathways . These interactions can significantly influence the biochemical reactions in which cadmium fluorosilicate is involved.

Cellular Effects

Cadmium fluorosilicate has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been found to interfere with crucial signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Molecular Mechanism

At the molecular level, cadmium fluorosilicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cadmium fluorosilicate change over time. It has been found that chronic low cadmium exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .

Dosage Effects in Animal Models

In animal models, the effects of cadmium fluorosilicate vary with different dosages. For instance, it has been found that cadmium is toxic to virtually every system in the animal body

Metabolic Pathways

Cadmium fluorosilicate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found that cadmium can disrupt cellular signaling pathways, resulting in complex and varied biological effects that significantly influence cell growth, differentiation, apoptosis, and stress responses .

Transport and Distribution

Cadmium fluorosilicate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, it has been found that cadmium can be transported into the stele in roots and more cadmium can be excreted to the cuticle layer in leaves .

Subcellular Localization

It has been found that cadmium can be localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers

准备方法

Synthetic Routes and Reaction Conditions: Cadmium fluorosilicate can be synthesized through the reaction of cadmium salts with hexafluorosilicic acid. The reaction typically involves mixing cadmium chloride or cadmium nitrate with hexafluorosilicic acid in an aqueous solution. The resulting product is then crystallized to obtain cadmium fluorosilicate.

Industrial Production Methods: Industrial production of cadmium fluorosilicate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallization process is optimized to produce large quantities of cadmium fluorosilicate suitable for various applications.

化学反应分析

Types of Reactions: Cadmium fluorosilicate undergoes several types of chemical reactions, including:

Oxidation: Cadmium fluorosilicate can be oxidized under specific conditions, leading to the formation of cadmium oxide and silicon tetrafluoride.

Reduction: Reduction reactions involving cadmium fluorosilicate typically result in the formation of elemental cadmium and silicon tetrafluoride.

Substitution: Substitution reactions can occur when cadmium fluorosilicate reacts with other halides, leading to the exchange of fluoride ions with other halide ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions, often in aqueous or organic solvents.

Major Products Formed:

Oxidation: Cadmium oxide and silicon tetrafluoride.

Reduction: Elemental cadmium and silicon tetrafluoride.

Substitution: Cadmium halides and silicon tetrafluoride.

相似化合物的比较

Cadmium fluorosilicate can be compared with other similar compounds, such as:

Hexafluorosilicic acid: Similar in composition but differs in its physical state and reactivity.

Sodium fluorosilicate: Another fluorosilicate compound with different cationic components, leading to variations in chemical properties and applications.

Ammonium fluorosilicate: Similar in structure but contains ammonium ions instead of cadmium, resulting in different reactivity and uses.

Cadmium fluorosilicate is unique due to its specific combination of cadmium and fluorosilicate ions, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

属性

IUPAC Name |

cadmium(2+);silicon(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBPNJJDIXBFNB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17010-21-8 | |

| Record name | Cadmium fluosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017010218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium hexafluorosilicate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of cadmium fluorosilicate hexahydrate?

A1: Cadmium fluorosilicate hexahydrate (CdSiF₆ · 6H₂O) forms crystals with [Cd(OH₂)₆]²⁺ and (SiF₆)²⁻ ions. Raman spectroscopy studies reveal that certain vibrational modes associated with these ions exhibit abrupt changes at around 220 K. [] This suggests a structural phase transition occurs at this temperature.

Q2: What insights have been gained about the dynamic behavior of fluorine in cadmium fluorosilicate glasses and glass-ceramics?

A2: Research using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy alongside impedance spectroscopy has shed light on how fluorine behaves within cadmium fluorosilicate glasses and glass-ceramics in the SiO₂–PbF₂–CdF₂ system. [] The NMR data, particularly the relaxation times, were crucial in identifying a relaxation rate maximum below the glass-transition temperature (Tg). This finding, characteristic of fluorine mobility, highlights the dynamic nature of fluorine within these materials.

Q3: How does cadmium fluorosilicate behave in electroplating applications?

A3: Cadmium fluorosilicate is used in baths for electroplating cadmium-lead alloys. Studies show that adding resorcinol to these baths significantly increases cathodic polarization, leading to higher-quality deposits. [] This finding has practical implications for improving the efficiency and effectiveness of electroplating processes.

Q4: What are the advantages of using pulsed electrodeposition over galvanostatic electrodeposition with cadmium fluorosilicate baths?

A4: Research comparing pulsed electrodeposition and galvanostatic electrodeposition in cadmium fluorosilicate baths indicates that the former results in superior deposit properties. [] This suggests that pulsed techniques offer greater control over the deposition process, potentially leading to improved material properties and performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。